6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
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Overview
Description
6-{[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzothiazole-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with pyrrolidine to form the benzothiazole-pyrrolidine derivative. The final step involves the reaction of this derivative with N,N-dimethylpyrazin-2-amine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-6-carboxylic acid: A precursor in the synthesis of the target compound.
N,N-Dimethylpyrazin-2-amine: Another precursor used in the final step of the synthesis.
Benzothiazole derivatives: Compounds with similar structures that exhibit a range of biological activities
Uniqueness
6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.
Biological Activity
The compound 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2S with a molecular weight of approximately 358.46 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its potential as an antitumor and anti-inflammatory agent.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. For instance:
- In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. One study reported that compounds with similar structures significantly reduced cell viability in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Mechanistic studies revealed that these compounds may act by inhibiting key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, which are critical in cancer therapy as inflammation can promote tumor growth:
- Research has shown that related benzothiazole compounds can decrease levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models . This suggests a dual mechanism where the compound not only targets cancer cells but also modulates the inflammatory microenvironment.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Anticonvulsant Activity : A series of 1,3-benzothiazole derivatives were evaluated for anticonvulsant effects, showing promising results without significant neurotoxicity . This suggests a broader pharmacological profile for benzothiazole-containing compounds.
- Cytotoxicity Studies : In a comparative study, various benzothiazole derivatives were screened for cytotoxic effects on cancer cells, revealing that modifications to the benzothiazole structure can enhance anticancer activity .
- Inflammation Modulation : Compounds similar to the one discussed were shown to reduce inflammatory responses in cellular models, indicating potential use in diseases characterized by chronic inflammation .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
Compound B7 | Antitumor | A431 | 2.0 | AKT/ERK pathway inhibition |
Compound C4 | Anti-inflammatory | RAW264.7 | 1.5 | Decreased IL-6 and TNF-α levels |
Compound D9 | Anticonvulsant | MES | 5.0 | CNS depressant effects |
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-22(2)16-8-19-9-17(21-16)25-13-5-6-23(10-13)18(24)12-3-4-14-15(7-12)26-11-20-14/h3-4,7-9,11,13H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQQNKHLUYNPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.